molecular formula C10H9N3O2 B586890 2-Hydrazinylquinoline-3-carboxylic acid CAS No. 155983-21-4

2-Hydrazinylquinoline-3-carboxylic acid

Cat. No.: B586890
CAS No.: 155983-21-4
M. Wt: 203.201
InChI Key: FIOYEYVTPCRIKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydrazinylquinoline-3-carboxylic acid (CAS 155983-21-4), with a molecular formula of C10H9N3O2 and a molecular weight of 203.20 g/mol, is a valuable chemical reagent in analytical chemistry and metabolomics research . Its primary research application is as a novel derivatization agent for the simultaneous analysis of short-chain carboxylic acids, aldehydes, and ketones in biological samples using liquid chromatography-mass spectrometry (LC-MS) . This compound reacts with carboxyl groups to form hydrazides and with carbonyl groups to form hydrazones, thereby enhancing the chromatographic performance, stability, and ionization efficiency of these polar metabolites during LC-MS analysis . The use of this HQ-based derivatization approach enables researchers to conduct comprehensive metabolomic profiling. It has been effectively utilized to characterize metabolic changes in disease models, such as identifying carboxylic acid, aldehyde, and ketone metabolites associated with nutrient and energy metabolism disruption in streptozotocin-induced type 1 diabetes . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

155983-21-4

Molecular Formula

C10H9N3O2

Molecular Weight

203.201

IUPAC Name

2-hydrazinylquinoline-3-carboxylic acid

InChI

InChI=1S/C10H9N3O2/c11-13-9-7(10(14)15)5-6-3-1-2-4-8(6)12-9/h1-5H,11H2,(H,12,13)(H,14,15)

InChI Key

FIOYEYVTPCRIKH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=N2)NN)C(=O)O

Synonyms

3-Quinolinecarboxylicacid,2-hydrazino-(9CI)

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Hydrazinylquinoline 3 Carboxylic Acid and Its Analogues

Direct Synthesis Strategies for the 2-Hydrazinylquinoline-3-carboxylic Acid Core

The direct construction of the this compound framework can be approached through several convergent strategies. These methods often involve the simultaneous formation of the quinoline (B57606) ring system and the installation of the desired functional groups.

Multi-component Reactions Leading to Quinoline-3-carboxylic Acid Frameworks

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby offering high atom economy and operational simplicity. rsc.orgresearchgate.net Several named reactions are pivotal for synthesizing the quinoline-3-carboxylic acid core, which can then be further elaborated to the target hydrazinyl derivative.

The Doebner reaction , a three-component reaction involving an aniline (B41778), an aldehyde, and pyruvic acid, is a classic method for producing quinoline-4-carboxylic acids. nih.gov A modification of this, the Doebner hydrogen-transfer reaction, has been developed to accommodate anilines with electron-withdrawing groups, which typically give low yields in the conventional Doebner reaction. nih.gov This approach has proven effective for a wide range of substrates, including those with various electronic and steric properties. nih.gov For instance, the reaction of an appropriately substituted aniline with an aldehyde and pyruvic acid can yield a quinoline-4-carboxylic acid, which could potentially be converted to the 3-carboxylic acid isomer through subsequent steps. nih.gov

Another powerful MCR is the Povarov reaction , which typically involves an aniline, an aldehyde, and an alkene to form tetrahydroquinolines that can be oxidized to quinolines. nih.goviipseries.org While traditionally used for accessing different substitution patterns, variations of this reaction could be envisioned for the synthesis of quinoline-3-carboxylic acid precursors.

The Pfitzinger reaction , which condenses isatin (B1672199) with a carbonyl compound in the presence of a strong base, directly yields 2,3-disubstituted quinoline-4-carboxylic acids. iipseries.org While this provides a different regioisomer of the carboxylic acid, the principles of ring formation from acyclic precursors are relevant.

Table 1: Examples of Multi-component Reactions for Quinoline Synthesis

Reaction NameReactantsProduct TypeKey Features
Doebner ReactionAniline, Aldehyde, Pyruvic AcidQuinoline-4-carboxylic acidsThree-component, tolerant of various functional groups. nih.gov
Povarov ReactionAniline, Aldehyde, AlkeneTetrahydroquinolines/QuinolinesCycloaddition-based, can be a three-component reaction. iipseries.org
Pfitzinger ReactionIsatin, Carbonyl CompoundQuinoline-4-carboxylic acidsBase-catalyzed, forms the 4-carboxyquinoline scaffold. iipseries.org

Ring-Closure Approaches Employing Hydrazinyl Precursors

A more direct approach involves the cyclization of precursors that already contain the hydrazinyl moiety. This strategy often relies on well-established quinoline syntheses, adapted to incorporate a hydrazine (B178648) group.

One such method is a variation of the Conrad-Limpach-Knorr synthesis . This reaction typically involves the condensation of an aniline with a β-ketoester. researchgate.net To obtain the 2-hydrazinyl derivative, one could envision using a phenylhydrazine (B124118) derivative as the starting aniline component. The reaction with a suitable β-ketoester, such as diethyl malonate, followed by high-temperature cyclization, could potentially lead to the formation of a 2-hydrazinyl-4-hydroxyquinoline derivative, which could then be further modified.

Another relevant strategy is the Gould-Jacobs reaction , which utilizes an aniline and ethyl ethoxymethylenemalonate. researchgate.net The initial condensation forms an anilinomethylenemalonate, which upon thermal cyclization yields a 4-hydroxyquinoline-3-carboxylate ester. The use of a substituted phenylhydrazine in this sequence could directly lead to a 2-hydrazinyl-4-hydroxyquinoline-3-carboxylate ester. Subsequent hydrolysis would provide the desired carboxylic acid.

Mechanistic Pathways of Key Cyclization Reactions

Understanding the mechanistic underpinnings of these cyclization reactions is crucial for optimizing reaction conditions and predicting outcomes.

In the Friedländer synthesis , an o-aminoaryl aldehyde or ketone reacts with a compound containing an α-methylene group adjacent to a carbonyl. iipseries.org The mechanism proceeds through an initial aldol-type condensation to form a chalcone-like intermediate, followed by intramolecular cyclization and dehydration to afford the quinoline ring. iipseries.org

The Combes synthesis involves the reaction of an aniline with a β-diketone. iipseries.org The mechanism begins with the formation of an enamine from the aniline and one of the ketone carbonyls. iipseries.orgresearchgate.net Subsequent acid-catalyzed intramolecular electrophilic attack of the activated aromatic ring onto the second carbonyl group, followed by dehydration, yields the quinoline product. iipseries.org The reaction is found to be first-order in both the diketone and the aniline, with the ring-closing annulation being the rate-determining step. researchgate.net

A proposed mechanism for a one-pot desulfurative cyclization to form quinolines involves a Michael addition–cyclization condensation to form a 1,5-benzothiazepine (B1259763) intermediate, which then undergoes an iodine-mediated desulfurization and rearrangement to the quinoline framework. rsc.org

Functional Group Interconversion and Derivatization at the C-2 Position

Once the this compound core is synthesized, further derivatization can be achieved through selective reactions at the hydrazinyl and carboxylic acid functionalities.

Nucleophilic Substitution Reactions Involving the Hydrazinyl Moiety

The hydrazinyl group at the C-2 position is a versatile handle for further modification. It can act as a nucleophile itself or can be the target of nucleophilic substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for introducing the hydrazinyl group onto a pre-formed quinoline ring. For example, a 2-chloroquinoline-3-carboxylate ester can react with hydrazine hydrate (B1144303) to displace the chloride and form the 2-hydrazinyl derivative. This type of substitution is common in heterocyclic chemistry, particularly when the leaving group is at an electron-deficient position. researchgate.net The reaction of 2-chloro-3-formylquinolines with various nucleophiles, including amines, has been demonstrated, suggesting that a similar reaction with hydrazine would be feasible. nih.gov

The hydrazinyl group itself can undergo further reactions. For instance, condensation with aldehydes or ketones can form the corresponding hydrazones, which are valuable intermediates for the synthesis of various heterocyclic systems.

Selective Transformations of the Carboxylic Acid Functionality

The carboxylic acid group at the C-3 position can be selectively transformed into a variety of other functional groups, such as esters, amides, and acyl halides.

Esterification can be readily achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol. For example, quinoline-3-carboxylic acids have been converted to their corresponding esters, which can then undergo further reactions. researchgate.net A patent describes a method for synthesizing substituted 3-quinoline carboxylic acids through carbonylation of a functionalized quinoline to form a dicarboxylate, followed by selective hydrolysis and decarboxylation. google.com

Amide formation can be accomplished by activating the carboxylic acid with a coupling agent (e.g., DCC, EDC) followed by the addition of an amine. This allows for the introduction of a wide range of substituents at this position.

It is also possible to perform these transformations in a one-pot manner. For instance, a protocol for the synthesis of carboxyl-substituted bisquinoline systems involves a Williamson ether synthesis followed by in situ hydrolysis of an ester to the carboxylic acid. researchgate.net

Table 2: Summary of Functional Group Interconversions

Starting Functional GroupReagents and ConditionsResulting Functional Group
2-ChloroHydrazine Hydrate2-Hydrazinyl
3-Carboxylic AcidAlcohol, Acid Catalyst3-Ester
3-Carboxylic AcidSOCl2, then Amine3-Amide
3-Carboxylic AcidCoupling Agent (e.g., EDC), Amine3-Amide

Regioselective Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives hinges on the regioselective introduction of substituents onto the quinoline core. The inherent electronic properties of the quinoline ring direct nucleophilic substitution primarily to the C2 and C4 positions. organic-chemistry.org This reactivity is pivotal for the synthesis of the target compound, which typically proceeds through a nucleophilic substitution of a suitable leaving group at the 2-position by hydrazine.

A common and effective strategy commences with the synthesis of a 2-chloroquinoline-3-carboxylic acid precursor. This intermediate can be prepared by treating 7-substituted quinolin-2(1H)-one-3-carboxylic acids with a chlorinating agent like phosphoryl chloride or thionyl chloride. nih.gov The resulting 2-chloroquinoline-3-carboxylic acids are then amenable to nucleophilic displacement of the chloro group.

The regioselectivity of the subsequent hydrazinolysis is generally high for the 2-position. The reaction of ethyl 2-chloroquinoline-3-carboxylate with hydrazine hydrate is a direct route to the corresponding 2-hydrazinyl derivative. While specific conditions for the parent compound are not extensively detailed in readily available literature, related reactions provide a strong basis for this transformation. For instance, the condensation of 2-chloro-3-formylquinolines with hydrazine hydrate readily yields the respective hydrazono-quinolines, demonstrating the facile reaction of hydrazine at the 2-position. nih.gov Furthermore, the successful substitution of the 2-chloro group in 7-substituted 2-chloroquinoline-3-carboxylic acids by other nucleophiles, such as aminothiazoles and aminopyridines, underscores the viability of this position for nucleophilic attack. nih.gov

The synthesis of various substituted quinolines can also be achieved through electrophilic cyclization of N-(2-alkynyl)anilines, which allows for the introduction of a range of substituents with good regioselectivity. nih.gov

Table 1: Regioselective Synthesis of 2-Substituted Quinoline-3-Carboxylic Acid Derivatives

Starting MaterialReagent(s)ProductReference
7-Substituted quinolin-2(1H)-one-3-carboxylic acidsPOCl₃ or SOCl₂7-Substituted 2-chloroquinoline-3-carboxylic acids nih.gov
7-Substituted 2-chloroquinoline-3-carboxylic acids2-Aminothiazole or 2-Aminopyridine7-Substituted 2-(thiazol-2-yl)aminoquinoline-3-carboxylic acids or 2-(pyrid-2-yl)aminoquinoline-3-carboxylic acids nih.gov
2-Chloro-3-formylquinolinesHydrazine hydrate2-Hydrazono-quinolines nih.gov
N-(2-Alkynyl)anilinesICl, I₂, Br₂, PhSeBr3-Halogen-, selenium-containing quinolines nih.gov

This table is interactive and can be sorted by column.

Catalytic Approaches and Reaction Optimization in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to enhance efficiency, selectivity, and sustainability. The synthesis of this compound and its analogues can benefit significantly from such approaches.

Application of Homogeneous and Heterogeneous Catalysis

While specific catalytic methods for the direct hydrazinolysis of 2-chloroquinoline-3-carboxylic acid are not widely reported, analogous reactions in related heterocyclic systems suggest potential catalytic pathways. Palladium-catalyzed amination reactions, for example, have been successfully employed for the synthesis of protected pyridylhydrazine derivatives from 2-halopyridines using chelating phosphine (B1218219) ligands. nih.gov This approach offers a direct route to hydrazinopyridines and could potentially be adapted for the synthesis of 2-hydrazinylquinolines.

Homogeneous catalysts are often preferred for reaction discovery and methodology development due to their well-defined active sites, which allow for easier mechanistic studies and fine-tuning of reactivity and selectivity. In contrast, heterogeneous catalysts are advantageous for large-scale synthesis owing to their ease of separation and reusability. For instance, the catalytic synthesis of hydroquinolines from nitroaldehydes and ketones has been efficiently mediated by a nanostructured earth-abundant metal catalyst. nih.gov

The development of catalytic systems for the synthesis of quinoline derivatives is an active area of research. For example, cobalt(II) complexes have been used as reusable heterogeneous catalysts for the synthesis of polyhydroquinolines. nih.gov

Green Chemistry Principles in Synthetic Design and Process Intensification

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies for quinoline derivatives to minimize environmental impact. researchgate.netjocpr.com This includes the use of greener solvents, catalyst-free conditions, and energy-efficient techniques like microwave irradiation. tandfonline.com

Several green protocols for the synthesis of quinolines have been reported. These often involve one-pot, multi-component reactions that reduce the number of synthetic steps and minimize waste. researchgate.nettandfonline.com For instance, the synthesis of functionalized quinolines has been achieved under solvent- and catalyst-free conditions, offering a significant environmental advantage over traditional methods. jocpr.com The use of water as a solvent and the application of recyclable catalysts like Amberlyst-15 are other examples of green approaches in quinoline synthesis. tandfonline.com

The paradigm shift towards greener methodologies has also seen the use of nano-catalysts, such as nano-Fe₃O₄@SiO₂–SO₃H, in aqueous media for the synthesis of substituted quinolines, highlighting the potential for developing more sustainable routes to this compound and its derivatives. tandfonline.com

Table 2: Green Synthetic Approaches to Quinoline Derivatives

MethodCatalystSolventKey FeaturesReference
One-pot, four-component condensationNoneNoneEnvironmentally benign, excellent yields jocpr.com
Povarov reactionAmberlyst-15EthanolReusable catalyst, room temperature tandfonline.com
Microwave-assisted synthesisAmmonium acetateWaterShort reaction time, high yields tandfonline.com
Multi-component reactionnano-Fe₃O₄@SiO₂–SO₃HWaterMagnetic nano-catalyst, mild conditions tandfonline.com

This table is interactive and can be sorted by column.

Chemical Reactivity and Derivatization Strategies for Structural Diversification

Exploration of the Hydrazinyl Group's Reactivity in 2-Hydrazinylquinoline-3-carboxylic Acid.scribd.comdntb.gov.ua

The hydrazinyl moiety at the 2-position of the quinoline (B57606) ring is a primary site for chemical modification, readily participating in a variety of reactions to form new heterocyclic systems and functionalized derivatives.

The hydrazinyl group of this compound readily undergoes condensation reactions with a wide range of carbonyl compounds, including aldehydes and ketones, to form the corresponding hydrazones. fao.orgtowson.edulibretexts.orgyoutube.com This reactivity is a cornerstone for the synthesis of more complex molecular architectures. For instance, the reaction with simple aldehydes and ketones proceeds under mild conditions, often catalyzed by a small amount of acid, to yield stable hydrazone derivatives. nih.gov

The versatility of this reaction is demonstrated by the use of various carbonyl-containing reactants. For example, condensation with dicarbonyl compounds can lead to the formation of macrocyclic structures or polymers. The reaction with keto-esters can be controlled to selectively react at the ketone or ester carbonyl, depending on the reaction conditions. The resulting hydrazones are not merely final products but can serve as key intermediates for further transformations. towson.edu

Table 1: Examples of Condensation Reactions with Carbonyl Compounds

Carbonyl CompoundProduct TypeReference
AcetoneHydrazone nih.gov
D-glucoseSugar Hydrazone nih.gov
D-galactoseSugar Hydrazone nih.gov
Substituted BenzaldehydesSchiff Bases nih.gov
Isatin (B1672199)Spiro-quinazolines fao.org

The hydrazine (B178648) group can participate in cycloaddition reactions, a powerful class of pericyclic reactions for the construction of cyclic compounds. libretexts.orgyoutube.comyoutube.comyoutube.comyoutube.com These reactions involve the concerted combination of two π-electron systems to form a ring with new σ-bonds. libretexts.org For example, 1,3-dipolar cycloaddition reactions can be utilized to synthesize five-membered heterocyclic rings. In this context, the hydrazinyl group can be transformed into a 1,3-dipole, which then reacts with a suitable dipolarophile, such as an alkene or alkyne, to yield pyrazole (B372694) or pyrazoline derivatives fused to the quinoline core. youtube.com

Furthermore, the hydrazinyl group can be a precursor for the in-situ generation of reactive intermediates that subsequently undergo cycloaddition. For example, oxidation of the hydrazinyl group can lead to a diazo species, which can then participate in [3+2] cycloaddition reactions. The specific conditions and reactants determine the regioselectivity and stereoselectivity of these cycloadditions. youtube.comyoutube.com The resulting fused polycyclic systems, such as pyrazolo[4,3-c]quinolines, are of significant interest due to their presence in various biologically active molecules. mdpi.comnih.govresearchgate.net

Modifications of the Carboxylic Acid Functionality.

The carboxylic acid group at the 3-position of the quinoline ring offers another avenue for structural diversification, allowing for the introduction of a wide range of functional groups through well-established chemical transformations.

The carboxylic acid can be readily converted to its corresponding esters through Fischer-Speier esterification, reacting with an alcohol in the presence of an acid catalyst. nih.gov This method is versatile, accommodating a variety of alcohols to produce a library of ester derivatives. Alternatively, reaction with alkyl halides in the presence of a base can also yield esters. nih.gov

Amidation is another key transformation, achieved by reacting the carboxylic acid with amines. nih.gov The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) facilitates the formation of an amide bond between the quinoline-3-carboxylic acid and a primary or secondary amine, leading to a diverse set of amides. mdpi.com These reactions are generally high-yielding and tolerate a wide range of functional groups on the amine component. nih.govmdpi.com

Table 2: Examples of Esterification and Amidation Reactions

ReagentReaction TypeProductReference
Ethanol/H+EsterificationEthyl 2-hydrazinylquinoline-3-carboxylate
Various Amines/EDCAmidation2-Hydrazinylquinoline-3-carboxamides mdpi.com
Hydrazine Hydrate (B1144303)Amidation2-Hydrazinylquinoline-3-carbohydrazide impactfactor.orgajchem-a.com
IsonicotinohydrazideAmidationN'-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide nih.gov

The carboxylic acid group can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). The resulting hydroxymethyl group can be further modified, for instance, by oxidation back to an aldehyde or by conversion to a leaving group for nucleophilic substitution reactions. The reduction of a related quinoline system has been achieved using Hantzsch ester, which proceeds via a 1,4-reduction mechanism. acs.org

Decarboxylation, the removal of the carboxylic acid group, can be accomplished under certain conditions, often involving heating in the presence of a catalyst. google.comacs.org For instance, copper-catalyzed decarboxylation is a known method for removing carboxylic acid groups from aromatic rings. acs.org The decarboxylation of pyridinecarboxylic acids has been studied in aqueous solutions, with the rate being influenced by pH. cdnsciencepub.com The ease of decarboxylation can be influenced by substituents on the quinoline ring. nih.gov For instance, a method for the synthesis of substituted 3-quinoline carboxylic acids involves a selective decarboxylation step. google.com

Quinoline Ring System Modifications and Substituent Effects.nih.gov

The reactivity of the quinoline ring itself is influenced by the electronic properties of its substituents. The nitrogen atom in the pyridine (B92270) ring withdraws electron density, making the quinoline system relatively electron-deficient. numberanalytics.com This inherent electronic nature, combined with the effects of the hydrazinyl and carboxylic acid groups, dictates the regioselectivity of further substitution reactions on the aromatic core.

Electron-donating groups on the benzene (B151609) portion of the quinoline ring can increase its reactivity towards electrophiles, while electron-withdrawing groups decrease it. nih.govnumberanalytics.com Electrophilic substitution reactions, such as nitration and halogenation, typically occur at the 5- and 8-positions of the benzene ring. numberanalytics.com The presence of substituents can direct these reactions to specific positions. numberanalytics.com For instance, the synthesis of various substituted quinolines has been achieved through electrophilic cyclization of N-(2-alkynyl)anilines, where the nature of the substituents on the aniline (B41778) ring did not significantly affect the yields of the resulting quinolines. nih.gov

Electrophilic Aromatic Substitution on the Quinoline Core

The reactivity of the quinoline nucleus towards electrophilic aromatic substitution (EAS) is governed by the electronic properties of its constituent rings and the directing effects of its substituents. The pyridine ring of quinoline is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. Consequently, EAS reactions on an unsubstituted quinoline molecule preferentially occur on the more electron-rich carbocyclic (benzene) ring, typically at positions 5 and 8. quimicaorganica.orgreddit.com

In the case of this compound, the directing effects of the two substituents must be considered:

2-Hydrazinyl Group (-NHNH₂): This group is analogous to an amino group and is a powerful activating ortho-, para-director due to the lone pair of electrons on the nitrogen adjacent to the ring. It strongly enhances the electron density of the quinoline system, particularly favoring substitution at positions ortho and para to itself.

3-Carboxylic Acid Group (-COOH): This group is a deactivating, meta-director, withdrawing electron density from the ring via both inductive and resonance effects.

The potent activating nature of the hydrazinyl group is expected to dominate the deactivating effect of the carboxylic acid. Therefore, electrophilic attack is predicted to occur on the carbocyclic ring at the positions most activated by the C2-hydrazinyl substituent. The primary sites for substitution would be the C5 and C7 positions. Standard electrophilic substitution reactions are expected to follow this regiochemical preference. masterorganicchemistry.commasterorganicchemistry.com

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃/H₂SO₄5-Nitro- and 7-Nitro-2-hydrazinylquinoline-3-carboxylic acid
HalogenationBr₂/FeBr₃ or Cl₂/FeCl₃5-Bromo- and 7-Bromo-2-hydrazinylquinoline-3-carboxylic acid
SulfonationFuming H₂SO₄This compound-5-sulfonic acid and -7-sulfonic acid
Friedel-Crafts AcylationRCOCl/AlCl₃5-Acyl- and 7-Acyl-2-hydrazinylquinoline-3-carboxylic acid

Remote Functionalization Strategies

Remote functionalization involves the chemical modification of the appended functional groups—the hydrazinyl and carboxylic acid moieties—rather than the C-H bonds of the quinoline core itself. These strategies offer a reliable and efficient means of achieving structural diversity.

The hydrazinyl group is a versatile nucleophile that readily reacts with electrophilic partners. A primary derivatization pathway is its condensation with aldehydes and ketones to form stable hydrazone derivatives. nih.govnih.govresearchgate.net This reaction is a cornerstone for creating extensive libraries of analogs, as a wide variety of carbonyl-containing compounds can be employed.

The carboxylic acid group can also be transformed into various other functional groups. Standard transformations include esterification with alcohols or conversion to amides via an activated intermediate like an acid chloride. Research has also demonstrated that the carboxylic acid can be activated in the presence of reagents such as 2,2′-dipyridyl disulfide (DPDS) and triphenylphosphine (B44618) (TPP) to form a hydrazide by reacting with a hydrazine derivative. nih.govresearchgate.net

Reactant ClassExample ReagentResulting Functional GroupProduct Substructure
AldehydeBenzaldehydeHydrazone-NH-N=CH-Ph
KetoneAcetoneHydrazone-NH-N=C(CH₃)₂
Acid AnhydrideAcetic AnhydrideAcylhydrazide-NH-NH-CO-CH₃
Reaction TypeExample ReagentsResulting Functional GroupProduct Substructure
EsterificationEthanol, H⁺ catalystEster-COOCH₂CH₃
Amidation1. SOCl₂ 2. BenzylamineAmide-CONH-CH₂-Ph
ReductionLiAlH₄Alcohol-CH₂OH

Combinatorial Chemistry and Parallel Synthesis Approaches for this compound Libraries

The dual reactivity of this compound at its distinct functional groups makes it an ideal scaffold for the construction of chemical libraries using combinatorial and parallel synthesis techniques. ucsf.edu These approaches enable the rapid generation of a multitude of structurally related compounds, which is highly valuable in fields like drug discovery. acs.orgnih.gov

A solution-phase parallel synthesis strategy can be readily implemented. nih.govacs.org The core scaffold, this compound, can be distributed across an array of reaction vessels, such as a 96-well plate. Two distinct sets of building blocks can then be introduced to achieve diversification at the two primary reactive sites.

Diversification at the Hydrazinyl Group: A library of diverse aldehydes or ketones (R¹-CHO or R¹R²C=O) can be added to the columns of the reaction plate. The condensation reaction to form the hydrazone proceeds under mild conditions, often requiring only gentle heating or a catalytic amount of acid.

Diversification at the Carboxylic Acid Group: Concurrently or sequentially, a library of diverse alcohols (R³-OH) can be added to the rows of the plate to perform an esterification reaction. Alternatively, a library of amines (R³-NH₂) could be used to generate a collection of amides after activation of the carboxylic acid.

This two-dimensional matrix approach results in a unique compound in each well, with systematic variation at both the C2-hydrazinyl and C3-carboxyl positions. The resulting library can then be screened for desired properties.

Library MemberR¹ Group (from Aldehyde R¹-CHO)R² Group (from Alcohol R²-OH)Resulting Structure
A1PhenylMethylMethyl 2-(2-benzylidenehydrazinyl)quinoline-3-carboxylate
A2PhenylEthylEthyl 2-(2-benzylidenehydrazinyl)quinoline-3-carboxylate
B14-ChlorophenylMethylMethyl 2-(2-(4-chlorobenzylidene)hydrazinyl)quinoline-3-carboxylate
B24-ChlorophenylEthylEthyl 2-(2-(4-chlorobenzylidene)hydrazinyl)quinoline-3-carboxylate
C12-FurylMethylMethyl 2-(2-(furan-2-ylmethylene)hydrazinyl)quinoline-3-carboxylate
C22-FurylEthylEthyl 2-(2-(furan-2-ylmethylene)hydrazinyl)quinoline-3-carboxylate

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei and their interactions, a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of 2-hydrazinylquinoline-3-carboxylic acid provides critical information about the number of different types of protons and their neighboring environments. The protons of the quinoline (B57606) ring system are typically observed in the aromatic region of the spectrum, generally between 7.0 and 9.0 ppm. The exact chemical shifts are influenced by the electronic effects of the hydrazinyl and carboxylic acid substituents.

The proton on C4 is expected to be a singlet and appear significantly downfield due to the anisotropic effect of the adjacent carboxylic acid and the influence of the heterocyclic nitrogen. The protons on the benzene (B151609) portion of the quinoline ring (C5 to C8) will exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) arising from spin-spin coupling with their neighbors. The acidic proton of the carboxylic acid (–COOH) is typically observed as a broad singlet at a very downfield chemical shift, often above 10 ppm, and its signal will disappear upon the addition of D₂O due to hydrogen-deuterium exchange. libretexts.org The protons of the hydrazinyl group (–NHNH₂) would also appear as distinct signals, likely broadened, and their chemical shifts would be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H48.8 - 9.0s (singlet)
H57.8 - 8.0d (doublet)
H67.4 - 7.6t (triplet)
H77.6 - 7.8t (triplet)
H88.0 - 8.2d (doublet)
-COOH> 12.0br s (broad singlet)
-NH-Variablebr s (broad singlet)
-NH₂Variablebr s (broad singlet)

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region, typically between 165 and 185 ppm. libretexts.orgwisc.edu The carbon atoms of the quinoline ring will appear in the aromatic region, with their specific shifts determined by the attached functional groups.

The C2 carbon, bonded to the electron-donating hydrazinyl group, and the C3 carbon, bonded to the electron-withdrawing carboxylic acid group, will show significant shifts from a standard quinoline spectrum. Quaternary carbons, those not bonded to any hydrogens (e.g., C2, C3, C4a, C8a), often exhibit weaker signals in proton-decoupled ¹³C NMR spectra. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
CarbonPredicted Chemical Shift (δ, ppm)
C2155 - 160
C3110 - 115
C4145 - 150
C4a120 - 125
C5128 - 132
C6124 - 128
C7130 - 135
C8118 - 122
C8a148 - 152
-COOH168 - 172

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the connectivity between the protons on the benzene ring (H5, H6, H7, H8), confirming their adjacent positions. nih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. chemicalbook.com It allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its attached proton in the ¹H NMR spectrum. For example, the signal for the C5 carbon would show a correlation to the H5 proton.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. chemicalbook.com This is crucial for identifying the connectivity around quaternary carbons. For instance, the H4 proton would show a correlation to the C2, C3, and C5 carbons, while the H5 proton would show correlations to C4, C4a, and C7, thus piecing together the entire quinoline framework and confirming the positions of the substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands.

The carboxylic acid group gives rise to a very broad O-H stretching band, typically in the range of 2500-3300 cm⁻¹. libretexts.org The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to appear as a strong, sharp peak around 1700-1730 cm⁻¹. The N-H stretching vibrations of the hydrazinyl group would be visible as one or two sharp to medium bands in the 3200-3400 cm⁻¹ region. Additionally, C=N and C=C stretching vibrations from the quinoline ring would be observed in the 1500-1650 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
N-H (Hydrazine)3200 - 3400Medium
C=O (Carboxylic Acid)1700 - 1730Strong, Sharp
C=N, C=C (Aromatic)1500 - 1650Medium to Strong

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering insights into its structure.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z value to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental formula of the parent ion. For this compound (C₁₀H₉N₃O₂), the expected exact mass would be calculated and compared to the measured value, providing definitive confirmation of its chemical formula. HRMS analysis would also reveal characteristic fragmentation patterns, such as the loss of a water molecule (H₂O), a carboxyl group (COOH), or the hydrazine (B178648) moiety, which further supports the proposed structure.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

A primary and highly characteristic fragmentation would be the loss of the carboxylic acid group. In positive ion mode, this could be observed as the neutral loss of formic acid (HCOOH), and in negative ion mode, as the loss of carbon dioxide (CO₂). Other significant fragmentation pathways would likely involve cleavages within the hydrazinyl moiety and the quinoline ring system itself.

Key Predicted Fragmentation Pathways:

Loss of Carboxylic Acid Group: A prominent fragmentation pathway for carboxylic acids is the loss of 45 Da, corresponding to the COOH group. libretexts.orgmiamioh.edu

Decarboxylation: The loss of CO₂ (44 Da) from the parent ion is another expected fragmentation.

Cleavage of the Hydrazinyl Group: The N-N bond of the hydrazinyl group is susceptible to cleavage.

Quinoline Ring Fragmentation: The quinoline ring can undergo characteristic retro-Diels-Alder reactions or loss of small neutral molecules like HCN.

A hypothetical table of major fragment ions for this compound in an MS/MS experiment is presented below.

Table 1: Predicted MS/MS Fragment Ions of this compound

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss (Da) Putative Fragment Identity
204.06 [M+H]⁺ 159.08 45 [M+H - COOH]⁺
204.06 [M+H]⁺ 187.06 17 [M+H - NH₃]⁺
204.06 [M+H]⁺ 131.06 73 [M+H - NH₂NHCOOH]⁺

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been specifically reported, data from the closely related compound, 2-Hydrazinylquinoline, offers significant insights into the likely solid-state conformation. nih.gov

Table 2: Crystallographic Data for the Related Compound 2-Hydrazinylquinoline nih.gov

Parameter Value
Chemical Formula C₉H₉N₃
Molecular Weight 159.19
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.7966 (9)
b (Å) 3.9648 (3)
c (Å) 14.0700 (8)
β (°) 97.039 (5)
Volume (ų) 763.84 (9)

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of chemical compounds. For a polar, non-volatile compound like this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. Gas Chromatography (GC) would require derivatization to increase volatility.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method would be well-suited for determining the purity of this compound. In this mode, a non-polar stationary phase (typically a C18-bonded silica) is used with a polar mobile phase.

A typical HPLC system for this compound would employ a C18 column with a gradient elution mobile phase, likely consisting of water with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure the carboxylic acid and hydrazinyl groups are protonated, and an organic modifier such as acetonitrile (B52724) or methanol. Detection would most commonly be performed using a UV detector, as the quinoline ring system is a strong chromophore.

Table 3: Illustrative HPLC Method for Purity Analysis of this compound

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Retention Time ~8.5 min (Hypothetical)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to its low volatility and polar nature, this compound is not directly amenable to GC-MS analysis. However, it can be chemically modified through derivatization to produce a more volatile and thermally stable compound. A common derivatization strategy for compounds containing acidic protons (like those in carboxylic acids and hydrazines) is silylation.

Reacting this compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), would replace the active hydrogens on the carboxylic acid and hydrazinyl groups with trimethylsilyl (B98337) (TMS) groups. The resulting TMS-derivative would be significantly more volatile and suitable for GC-MS analysis.

The GC-MS analysis would separate the derivatized compound from any impurities, and the mass spectrometer would provide a fragmentation pattern for the derivative, confirming its identity and aiding in the identification of any related impurities.

Table 4: Hypothetical GC-MS Data for the Tris(trimethylsilyl) Derivative of this compound

Parameter Value
Derivative Tris(trimethylsilyl)-2-Hydrazinylquinoline-3-carboxylic acid
Molecular Weight of Derivative 421.7 g/mol
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 280 °C
Oven Program 100 °C (1 min), then 10 °C/min to 300 °C (5 min)
MS Ionization Electron Ionization (EI) at 70 eV
Key Fragment Ions (m/z) 406 [M-15]⁺, 332 [M-89]⁺, 73 [Si(CH₃)₃]⁺

Computational Chemistry and Theoretical Investigations of 2 Hydrazinylquinoline 3 Carboxylic Acid

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation approximately to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. nih.gov For 2-hydrazinylquinoline-3-carboxylic acid, DFT calculations, commonly employing functionals like Becke's 3-parameter Lee-Yang-Parr (B3LYP) combined with a basis set such as 6-31+G(d,p), are used to determine its optimized ground state geometry. nih.govscirp.org These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule.

Furthermore, DFT allows for the calculation of various thermodynamic parameters. These properties are essential for understanding the molecule's stability and behavior under different conditions.

Table 1: Calculated Thermodynamic Parameters for this compound

Parameter Value
Total Energy Value in a.u.
Heat of Formation Value in kcal/mol
Entropy (S) Value in J/mol·K
Dipole Moment Value in Debye

Note: The values in this table are representative and would be obtained from specific DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The energies of these orbitals and the gap between them are critical indicators of a molecule's chemical reactivity and kinetic stability. scirp.orgresearchgate.net A small HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state. nih.gov

The HOMO acts as an electron donor, so its location on the molecule indicates the region susceptible to electrophilic attack. Conversely, the LUMO acts as an electron acceptor, and its location highlights the site prone to nucleophilic attack. For this compound, the HOMO is typically localized over the electron-rich hydrazine (B178648) and quinoline (B57606) ring system, while the LUMO is distributed over the carboxylic acid and the quinoline ring. The energy gap helps to characterize the charge transfer interactions that can occur within the molecule. arabjchem.org

Table 2: Frontier Molecular Orbital Properties of this compound

Parameter Energy (eV)
HOMO Energy -6.58
LUMO Energy -1.92
Energy Gap (ΔE) 4.66

Note: These values are illustrative examples derived from typical DFT calculations for similar aromatic systems.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. nih.gov The MEP surface is color-coded to represent different potential values. researchgate.net Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack. pearson.com

In the MEP map of this compound, the most negative potential is expected to be located around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the hydrazine group, indicating these are the primary sites for electrophilic interaction. researchgate.net The hydrogen atom of the carboxylic acid and the hydrogens of the hydrazine group would exhibit a positive potential, making them susceptible to nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. Conformational analysis of this compound involves exploring its potential energy surface to identify stable low-energy conformers. This is often achieved by systematically rotating specific single bonds (dihedral angles), such as the C-C bond connecting the carboxylic acid to the quinoline ring and the C-N bond of the hydrazine group, and calculating the energy at each step. researchgate.net This process reveals the most stable orientations of the substituent groups.

Molecular Dynamics (MD) simulations can further be employed to study the dynamic behavior of the molecule over time. By simulating the motion of atoms and molecules, MD provides insights into conformational flexibility, solvent effects, and the stability of intermolecular interactions, which are crucial for understanding how the molecule behaves in a biological environment.

Prediction of Molecular Properties

Computational methods are also extensively used to predict key physicochemical properties that govern the behavior of a molecule in solution.

The acidity and basicity of a molecule are critical to its behavior in biological systems, influencing its solubility, transport, and interaction with receptors. The pKa value is a measure of the acidity of a compound. masterorganicchemistry.com For this compound, the primary acidic center is the carboxylic acid group (-COOH). Its pKa can be theoretically predicted using computational methods that calculate the free energy change of deprotonation in solution. Carboxylic acids typically have pKa values in the range of 4-5. indiana.edu

The molecule also possesses several basic centers: the nitrogen atoms of the quinoline ring and the hydrazine moiety. The basicity of these sites is quantified by the pKa of their conjugate acids (pKaH). masterorganicchemistry.com The quinoline nitrogen is expected to be a weaker base than the terminal nitrogen of the hydrazine group due to the delocalization of its lone pair within the aromatic system. Computational models can provide reliable estimates for these pKaH values.

Table 3: Predicted pKa and pKaH Values for this compound

Functional Group Predicted pKa/pKaH Type
Carboxylic Acid (-COOH) ~4.5 Acidic
Quinoline Ring Nitrogen ~5.0 Basic (pKaH)
Hydrazine Group (-NHNH2) ~7.8 Basic (pKaH)

Note: These are approximate values based on typical functional group pKa's and theoretical predictions. retrosynthetix.comorganicchemistrydata.org

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. In the context of drug design, QSPR is an invaluable tool for predicting the properties of novel compounds without the need for immediate synthesis and experimental testing.

For this compound, a QSPR study would involve the calculation of various molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its topology, geometry, and electronic properties. nih.gov The process typically involves generating a set of descriptors and then using statistical methods, like multiple linear regression (MLR) or more advanced machine learning algorithms, to build a predictive model. nih.gov

Key Molecular Descriptors for QSPR Modeling:

Molecular descriptors are fundamental to QSAR/QSPR studies, providing the numerical representation of a molecule's structure used to correlate with its properties. nih.gov For a molecule like this compound, a range of 2D and 3D descriptors would be calculated using specialized software.

Table 1: Representative Molecular Descriptors for QSPR Analysis

Descriptor ClassSpecific Descriptor ExampleDescription
Constitutional Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.
Number of Hydrogen Bond Donors (nHD)Counts the number of hydrogen atoms attached to electronegative atoms (O, N).
Number of Hydrogen Bond Acceptors (nHA)Counts the number of electronegative atoms (O, N) with lone pairs.
Topological Wiener IndexA distance-based index that reflects the branching of the molecular skeleton.
Kier & Hall Shape Indices (κ)Describe different aspects of molecular shape (e.g., size, flexibility).
Geometrical Molecular Surface Area (MSA)The total surface area of the molecule.
Molecular Volume (MV)The volume occupied by the molecule.
Electronic Dipole Moment (µ)A measure of the overall polarity of the molecule.
Highest Occupied Molecular Orbital (HOMO) EnergyRelates to the molecule's ability to donate electrons.
Lowest Unoccupied Molecular Orbital (LUMO) EnergyRelates to the molecule's ability to accept electrons.

By developing a QSPR model, one could predict various properties of this compound and its derivatives. For instance, a model could be trained to predict solubility, melting point, or even a simple measure of biological activity. The resulting equation would allow for the rapid screening of virtual derivatives, where substituents on the quinoline or hydrazinyl moieties are modified to optimize a desired property.

Molecular Docking and Ligand-Receptor Interaction Modeling (In Vitro Context)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). physchemres.org This technique is instrumental in drug discovery for understanding potential binding modes and affinities, which can guide the development of more potent and selective inhibitors. nih.govphyschemres.org

The process involves placing the 3D structure of the ligand into the binding site of a receptor and evaluating the interaction energy for different poses. researchgate.net For this compound, a hypothetical docking study would first require the identification of a relevant biological target. Given the history of quinoline derivatives as anticancer and antimalarial agents, potential targets could include enzymes like protein kinases, topoisomerases, or lactate (B86563) dehydrogenase. nih.govresearchgate.netresearchgate.net

Simulated Interaction Analysis:

A docking simulation of this compound into a protein's active site would reveal key interactions that stabilize the complex. These interactions are primarily non-covalent.

Table 2: Potential Ligand-Receptor Interactions for this compound

Interaction TypeDescriptionPotential Moieties Involved
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.The carboxylic acid (-COOH) group and the hydrazinyl (-NHNH2) group are strong hydrogen bond donors and acceptors. The quinoline nitrogen can also act as an acceptor.
Hydrophobic Interactions The tendency of nonpolar surfaces to associate in an aqueous environment.The aromatic quinoline ring system provides a large hydrophobic surface that can interact with nonpolar amino acid residues like valine, leucine, and phenylalanine. researchgate.net
Pi-Pi Stacking An attractive, noncovalent interaction between the electron clouds of aromatic rings.The quinoline ring can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, or tryptophan.
Pi-Cation Interactions An electrostatic interaction between a cation and the face of an electron-rich pi system.The quinoline ring can interact with the positively charged side chains of lysine (B10760008) or arginine residues.

The results of a docking study are often expressed as a binding energy or docking score, with lower values typically indicating a more favorable interaction. researchgate.net For example, studies on related quinoline carboxylic acids have reported binding energies ranging from -5.3 to -9.22 kcal/mol against various protein targets. nih.govnih.gov By analyzing the specific amino acid residues involved in the binding, researchers can propose modifications to the structure of this compound to enhance these interactions and, theoretically, its biological activity. researchgate.net

Preliminary in Vitro Biological Assessment and Mechanistic Hypothesis Generation

In Vitro Evaluation of Antiproliferative Potential in Select Cell Lines (Non-Clinical Context)

The exploration of quinoline (B57606) derivatives as potential anticancer agents is an active area of research. Studies on compounds structurally related to 2-hydrazinylquinoline-3-carboxylic acid have shown a range of antiproliferative activities across various cancer cell lines.

Cell viability assays are crucial for the initial screening of cytotoxic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method, is frequently employed to quantify the number of living cells in a culture. bioassaysys.comserva.de This assay is based on the principle that mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into a purple formazan (B1609692) product, the absorbance of which is directly proportional to the number of living cells. bioassaysys.comserva.de

Derivatives of quinoline-3-carboxylic acid have been subjected to such assays to determine their effects on cancer cell proliferation. For instance, a series of 2,4-disubstituted quinoline-3-carboxylic acid derivatives demonstrated micromolar inhibition against MCF-7 (human breast adenocarcinoma) and K562 (human myelogenous leukemia) cell lines. nih.gov Another study synthesized 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives and tested their efficacy against the MCF-7 cell line using the MTT assay. mdpi.com One derivative, 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, showed significant antiproliferative activity with an IC₅₀ value of 1.73 ± 0.27 µg/mL, which was more potent than the reference drug Doxorubicin in that specific assay. mdpi.com

Furthermore, research into quinoline-4-carboxylic acid hydrazide derivatives, which are structurally analogous, also revealed potent antiproliferative activity. nih.gov Specifically, 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids showed significant cytotoxicity against the MCF-7 cell line, with some compounds exhibiting lower IC₅₀ values than the standard chemotherapeutic agent, Doxorubicin. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected Quinoline Carboxylic Acid Derivatives


Compound/DerivativeCell LineAssayIC₅₀ ValueReference
1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acidMCF-7MTT1.73 ± 0.27 µg/mL
2-(quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamideMCF-7MTT2.71 µM bioassaysys.com
Quinoline-2-carboxylic acid aryl esterPC3 (Prostate Cancer)MTT26 µg/mL
2,4-disubstituted quinoline-3-carboxylic acid derivatives (e.g., 2f, 2l)MCF-7, K562Not SpecifiedMicromolar inhibition mdpi.com

To understand the mechanism behind the observed cytotoxicity, researchers often investigate the effect of a compound on the cell cycle. A study on a quinoline-2-carboxylic acid aryl ester, an isomer of the title compound class, demonstrated that it could significantly block the cell cycle at the S phase in PC3 prostate cancer cells. nih.gov In a different study, a 2-(quinoline-4-carbonyl)hydrazide derivative was found to arrest the cell cycle of MCF-7 cells at the G1 phase, showing a 1.3-fold increase in the G1 population compared to the control. nih.gov This disruption of the normal cell division cycle is a common mechanism for anticancer agents.

Apoptosis, or programmed cell death, is a key pathway through which cytotoxic agents eliminate cancer cells. The induction of apoptosis by quinoline derivatives has been confirmed through the detection of specific biochemical markers. For example, treatment of PC3 cells with a quinoline-2-carboxylic acid aryl ester led to a significant increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a classic trigger for apoptosis, leading to the activation of executioner caspases, such as caspase-7 and caspase-9. nih.gov

Similarly, a 2-(quinoline-4-carbonyl)hydrazide derivative was shown to provoke apoptosis in MCF-7 cells, with an 18.1-fold accumulation of apoptotic cells compared to the control. nih.gov This effect was accompanied by a significant boost in the expression of the tumor suppressor protein p53 and initiator caspase-9 by 7.4- and 8.7-fold, respectively. nih.gov Another quinoline derivative, IND-2, was also found to induce apoptosis in prostate cancer cells by increasing the expression of cleaved caspase-3 and cleaved caspase-7. nih.gov

Assessment of In Vitro Antimicrobial Potential

The quinoline scaffold is a well-established pharmacophore in antimicrobial drugs. Consequently, derivatives of this compound have been evaluated for their ability to inhibit the growth of various pathogenic microorganisms.

The antibacterial potential of quinoline derivatives has been explored against both Gram-positive and Gram-negative bacteria. A study on a series of hydrazide-hydrazone derivatives synthesized from quinoline 3-carboxylic acid hydrazide reported low to moderate antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) when compared to gentamicin. researchgate.net Another study described the synthesis and in vitro antimicrobial evaluation of various quinoline-3-carboxylic acid derivatives against a panel of Gram-positive and Gram-negative bacteria. nih.gov

While direct data for this compound is limited, research on related structures provides valuable insights. For instance, quinoline-based hydroxyimidazolium hybrids showed limited activity against Gram-negative bacteria but one hybrid did exhibit inhibitory effects against Klebsiella pneumoniae. mdpi.com

Table 2: In Vitro Antibacterial Activity of Selected Quinoline Derivatives


Compound/Derivative ClassBacterial Strain(s)Observed ActivityReference
Hydrazide-hydrazone derivatives of quinoline 3-carboxylic acid hydrazideStaphylococcus aureus, Escherichia coliLow to moderate activity nih.gov
Quinoline-based hydroxyimidazolium hybrid (7b)Klebsiella pneumoniae>50% inhibition at 20 µg/mL nih.gov
Phthalimide derivative of 3-quinoline carboxylic acid hydrazideS. aureus, E. coliRemarkable antibacterial activity nih.gov

The antifungal properties of quinoline and hydrazine-containing compounds have also been investigated. Hydrazine (B178648) derivatives, in general, have been identified as promising antifungal agents. nih.gov A study focusing on a panel of hydrazine-based compounds found several to be effective against Candida albicans, including drug-resistant clinical isolates. nih.gov

More specifically, a compound with a similar structural motif, 3-hydrazinoquinoxaline-2-thiol, demonstrated significant antifungal activity against various Candida species, including C. albicans, C. glabrata, and C. parapsilosis, with efficacy comparable or superior to the standard antifungal drug Amphotericin B in vitro. nih.gov Furthermore, quinoline-based hydroxyimidazolium hybrids were particularly effective against the opportunistic fungus Cryptococcus neoformans and also showed moderate activity against Candida and Aspergillus species. mdpi.com

Table 3: In Vitro Antifungal Activity of Selected Quinoline and Hydrazine Derivatives


Compound/DerivativeFungal Strain(s)Observed Activity (MIC)Reference
3-Hydrazinoquinoxaline-2-thiolCandida albicans, Candida glabrata, Candida parapsilosisEffective, comparable to Amphotericin B
Quinoline-based hydroxyimidazolium hybrids (7c, 7d)Cryptococcus neoformans15.6 µg/mL nih.gov
Quinoline-based hydroxyimidazolium hybridsCandida spp., Aspergillus spp.62.5 µg/mL nih.gov
Hydrazine-based compounds (Hyd.Cl)Candida albicans5.6 µg/mL nih.gov

Mechanistic Investigations of Microbial Interaction

The interaction of this compound and its derivatives with microbial cells has been a subject of investigation to understand their antibacterial mechanisms. Studies on related phenolic compounds suggest that the primary mode of action often involves the disruption of the bacterial cell membrane.

One study on a novel phenolic compound, 3-p-trans-coumaroyl-2-hydroxyquinic acid (CHQA), demonstrated its ability to damage the cytoplasmic membrane of Staphylococcus aureus. mdpi.com This was evidenced by a significant hyperpolarization of the membrane and a loss of its integrity. mdpi.com Flow cytometric analysis further confirmed this membrane damage, showing a marked decrease in cells with intact membranes after exposure to the compound. mdpi.com While not directly studying this compound, this provides a plausible hypothesis for its mechanism. The presence of hydroxyl groups in phenolic compounds is generally believed to be a key determinant of their antibacterial activity against the cytoplasmic membrane. mdpi.com

Furthermore, investigations into CHQA revealed an increase in membrane fluidity and conformational changes in membrane proteins of S. aureus. mdpi.com This suggests that the compound likely interacts with both the lipid and protein components of the cell membrane. mdpi.com Transmission electron microscopy provided visual confirmation of this disruptive action, showing severe morphological changes and leakage of intracellular contents in S. aureus cells. mdpi.com

Enzyme Inhibition Studies and Target Identification in Biochemical Assays

Derivatives of quinoline-3-carboxylic acid have been investigated as inhibitors of various enzymes, with a notable focus on protein kinases and histone deacetylases (HDACs). nih.govfrontiersin.orgnih.gov These enzymes are critical for numerous cellular processes, and their inhibition can lead to significant biological effects, including anticancer activity. nih.govmdpi.com

The inhibition of histone deacetylases (HDACs) is a well-studied area in the development of anticancer drugs. frontiersin.orgnih.gov HDACs are responsible for removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. nih.govmdpi.com In the search for novel HDAC inhibitors, derivatives of 2-phenylquinoline-4-carboxylic acid, a related scaffold, have been synthesized and evaluated. frontiersin.orgnih.gov

In one study, a series of compounds with either hydroxamic acid or hydrazide zinc-binding groups (ZBGs) were synthesized. frontiersin.orgnih.gov The introduction of a hydrazide group, which is structurally related to the hydrazinyl group in this compound, was found to be beneficial. Specifically, hydrazide-bearing compounds D29 and D30 demonstrated improved inhibitory activities against HDAC1, 2, and 3 compared to their analogue D28. frontiersin.org The results indicated that hydrazide ZBGs can enhance both the activity and selectivity of HDAC inhibitors. frontiersin.org

Notably, compounds D28 and D29, a hydrazide analog, exhibited significant selectivity for HDAC3 over HDAC1, 2, and 6. frontiersin.orgnih.gov Selective inhibition of HDAC3 is considered a promising strategy in cancer treatment due to its specific role in the development and progression of cancer. frontiersin.org

While specific inhibitory kinetic data for this compound itself is not detailed in the provided search results, the broader class of quinoline carboxylic acid derivatives has been characterized. For instance, in the study of 2-phenylquinoline-4-carboxylic acid derivatives as HDAC inhibitors, the half-maximal inhibitory concentrations (IC₅₀) were determined to quantify their potency.

Table 1: Inhibitory Activity (IC₅₀, μM) of Selected 2-Phenylquinoline-4-Carboxylic Acid Derivatives Against HDACs

CompoundHDAC1HDAC2HDAC3HDAC6
D28 >50>501.89>50
D29 (hydrazide) 2.583.120.45>50
D30 (hydrazide) 1.982.150.39>50
Data sourced from Frontiers in Chemistry. frontiersin.org

The data clearly shows that the hydrazide-containing compounds (D29 and D30) have significantly lower IC₅₀ values against HDAC1, HDAC2, and HDAC3 compared to the non-hydrazide compound D28, indicating greater potency. frontiersin.org The selectivity for HDAC3 is also evident, with the lowest IC₅₀ values observed for this isoform. frontiersin.org

Structure-Activity Relationships (SAR) from In Vitro Data for Rational Design

The systematic modification of the quinoline-3-carboxylic acid scaffold has allowed for the elucidation of structure-activity relationships (SAR), providing valuable insights for the rational design of more potent and selective inhibitors. frontiersin.orgresearchgate.net

Studies on derivatives of 3-quinoline carboxylic acid as inhibitors of protein kinase CK2 have identified several key structural features that influence inhibitory activity. researchgate.net For instance, the presence of a 2-amino group on the quinoline cycle was found to be important. researchgate.net

In the context of HDAC inhibitors based on the 2-phenylquinoline-4-carboxylic acid scaffold, modifications to the "cap" moiety have been explored. frontiersin.org The introduction of different substituents on the 2-phenyl ring resulted in varying levels of inhibitory activity.

Table 2: Impact of Phenyl Ring Substitution on HDAC3 Inhibition

Compound IDSubstitution on Phenyl RingIC₅₀ (μM) against HDAC3
D28 4-amino1.89
B8 derivative 3-chloro-
B11 derivative 3-methoxy-
B15 derivative 3-fluoro-
IC₅₀ data for B-series derivatives is not provided in the source, but their synthesis indicates exploration of these substitutions. frontiersin.org

Furthermore, the nature of the zinc-binding group has a profound impact. As previously mentioned, the incorporation of a hydrazide group in compounds D29 and D30 led to a marked improvement in HDAC inhibitory activity compared to the parent compound D28. frontiersin.org This highlights the critical role of the hydrazide/hydrazinyl moiety in interacting with the enzyme's active site.

Based on SAR studies, key pharmacophoric features for the inhibitory activity of quinoline carboxylic acid derivatives can be identified. A pharmacophore model generally consists of a zinc-binding group, a linker, and a cap region. nih.gov

For protein kinase CK2 inhibitors, active compounds were predominantly found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. nih.govresearchgate.net This suggests that a nitrogen-containing heterocycle fused to the quinoline core and an amino or related group at the 2-position are favorable for activity.

In the case of HDAC inhibitors, the carboxylic acid or a bioisostere like hydroxamic acid or hydrazide serves as the crucial zinc-binding group. frontiersin.org The quinoline ring itself acts as a scaffold, and the 2-substituted phenyl group functions as the "cap" that can be modified to improve potency and selectivity. frontiersin.org The acidity and negative charge of the carboxylic acid at physiological pH are often key determinants of a pharmacophore, though they can also present challenges for pharmacokinetic properties like membrane penetration. researchgate.net The general structure-activity relationship for some quinoline-based inhibitors suggests that bulky, hydrophobic substituents at the C(2) position and the carboxylic acid at the C(4) position are critical for activity. aminer.cn

For antioxidant activity, a pharmacophore model developed from known antioxidants identified an aromatic ring and three hydrogen bond acceptors as key features. nih.gov This model was then used to select and synthesize new quinoline derivatives, indicating that the quinoline scaffold can be adapted to fit different pharmacophoric models depending on the biological target. nih.gov

Future Research Directions and Prospective Applications in Chemical Biology

Exploration of Novel Synthetic Pathways and Methodological Enhancements

The accessibility of 2-hydrazinylquinoline-3-carboxylic acid and its derivatives is paramount for extensive biological investigation. While traditional synthetic methods like the Pfitzinger condensation and the Doebner-von Miller reaction have been employed for quinoline (B57606) synthesis, future efforts should focus on developing more efficient, scalable, and environmentally friendly synthetic routes. nih.govnih.gov

Recent advancements in synthetic organic chemistry offer exciting possibilities. For instance, C-H activation strategies could provide a more direct and atom-economical approach to functionalizing the quinoline core, bypassing the need for pre-functionalized starting materials. nih.gov The application of organocatalysis, as demonstrated in the meta-C–H hydroxylation of quinoline N-oxides, showcases the potential for novel reactivity and selectivity. acs.org Furthermore, multicomponent reactions, which allow for the construction of complex molecules in a single step from readily available starting materials, are well-suited for generating libraries of quinoline derivatives for high-throughput screening. nih.govmdpi.com A 2019 study detailed a novel synthetic route to fused tricyclic quinoline derivatives starting from aliphatic amino carboxylic acids, highlighting the continuous innovation in this area. orientjchem.org

Methodological enhancements should also address purification challenges. The development of robust chromatographic methods and the use of advanced spectroscopic techniques will be crucial for ensuring the purity and structural integrity of the synthesized compounds, which is a prerequisite for reliable biological evaluation.

Advanced Structural Modifications for Enhanced In Vitro Efficacy

Systematic structural modification of the this compound scaffold is a key strategy for optimizing its biological activity. Future work should explore modifications at three key positions: the hydrazinyl group, the quinoline ring, and the carboxylic acid moiety.

Hydrazinyl Group: The reactivity of the hydrazinyl group allows for the synthesis of a wide array of derivatives, including hydrazones and pyrazoles. mdpi.com Condensation with various aldehydes and ketones can introduce diverse substituents, which can modulate the compound's steric and electronic properties, thereby influencing its interactions with biological targets. ajchem-a.com

Carboxylic Acid Group: The carboxylic acid can be converted to esters or amides to potentially improve cell permeability and metabolic stability for in vitro assays. researchgate.net Bioisosteric replacement of the carboxylic acid with other acidic functional groups, such as a tetrazole, is another promising strategy to enhance biological activity.

Table 1: Potential Structural Modifications and Their Anticipated Effects

Modification Site Type of Modification Potential In Vitro Impact
2-Hydrazinyl Group Hydrazone formation, cyclization to pyrazoles Altered hydrogen bonding patterns, steric bulk, and target-binding affinity.
Quinoline Core Substitution with electron-donating/withdrawing groups Modulation of electronic properties, pKa, and overall molecular topology.
3-Carboxylic Acid Group Esterification, amidation, bioisosteric replacement Improved cell permeability, metabolic stability, and target engagement.

Integration of Multi-omics Data with In Vitro Biological Findings

To move beyond a single-target-focused approach and gain a holistic understanding of the biological effects of this compound derivatives, integrating in vitro biological data with multi-omics datasets is essential. rsc.orgwur.nl This systems biology approach can reveal the broader cellular pathways and networks affected by these compounds. nih.gov

By combining transcriptomics, proteomics, and metabolomics, researchers can create a comprehensive picture of the cellular response to a given compound. nih.gov For instance, if a derivative shows potent anticancer activity in an in vitro assay, multi-omics analysis could identify perturbations in cell cycle regulation, apoptosis, or specific signaling pathways, thereby helping to elucidate its mechanism of action. researchgate.net

Furthermore, chemoproteomics techniques can be employed to directly identify the protein targets of these compounds. researchgate.net This can be achieved by designing probes that incorporate a reactive group for covalent labeling or an affinity tag for pull-down experiments, followed by mass spectrometry-based protein identification.

Development of Targeted Delivery Systems for In Vitro Studies

The development of targeted delivery systems can enhance the utility of this compound derivatives in in vitro studies by improving their solubility, stability, and cellular uptake. Encapsulating these compounds in nanoparticles, such as mesoporous silica, can provide a means of controlled release and targeted delivery to specific cell types or subcellular compartments. researchgate.net This is particularly valuable for dissecting the compound's effects in a specific biological context.

Another approach is to conjugate the quinoline derivative to a targeting moiety, such as a ligand that binds to a cell-surface receptor that is overexpressed on a particular cell type. This can increase the local concentration of the compound at its site of action, leading to more potent and specific biological effects in in vitro models.

Potential as Probes for Biological Systems and Mechanistic Elucidation

The intrinsic properties of the this compound scaffold make it an excellent starting point for the design of chemical probes to investigate biological systems. The quinoline moiety itself is fluorescent, and its photophysical properties can be modulated by substitution and binding events, opening the door to the development of fluorescent turn-on probes for detecting specific analytes or monitoring enzymatic activity.

The reactive hydrazinyl group can be exploited for the development of covalent probes or for bioconjugation via "click" chemistry. researchgate.net By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) handle, researchers can create tools for a variety of applications, including fluorescence microscopy, flow cytometry, and affinity purification of target proteins. In-silico studies have suggested that quinoline-3-carboxylic acid derivatives can act as DNA minor groove binding agents, a hypothesis that can be further explored with appropriately designed probes. nih.gov

Broadening the Scope of In Vitro Biological Screens beyond Current Targets

While quinoline derivatives have been extensively studied for their antimicrobial and anticancer activities, the structural diversity that can be generated from the this compound scaffold warrants a broader screening approach. orientjchem.orgnih.gov Future research should aim to evaluate libraries of these compounds against a wider range of biological targets.

New avenues for investigation include screening for activity against various enzyme families, such as kinases, proteases, and phosphatases, which are implicated in numerous diseases. nih.govnih.gov Additionally, the potential for these compounds to modulate the function of ion channels, nuclear receptors, and G-protein coupled receptors should be explored. High-throughput screening campaigns against diverse target classes will be instrumental in uncovering novel biological activities and expanding the potential applications of this versatile chemical scaffold.

Q & A

Q. What are the optimal synthetic routes for 2-hydrazinylquinoline-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of this compound typically involves condensation reactions between hydrazine derivatives and quinoline precursors. Key parameters include:

  • Temperature control : Maintaining 60–80°C during hydrazine addition minimizes side reactions like hydrolysis .
  • pH adjustment : Neutral to slightly acidic conditions (pH 6–7) improve hydrazine reactivity and reduce decomposition .
  • Catalysts : Zinc chloride (ZnCl₂) or other Lewis acids can accelerate cyclization steps, as demonstrated in analogous quinoline syntheses .
  • Solvent choice : Methanol or ethanol is preferred for their ability to dissolve both hydrazine and quinoline intermediates .

Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Purify via recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity .

Q. How can researchers confirm the molecular structure of this compound?

Structural validation requires a combination of spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Look for characteristic signals:
  • Hydrazinyl protons at δ 4.5–5.5 ppm (broad, exchangeable).
  • Quinoline aromatic protons at δ 7.2–8.6 ppm .
    • ¹³C NMR : The carboxylic acid carbon appears at δ 165–170 ppm .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths and angles, particularly for the hydrazinyl moiety .

Troubleshooting : If crystallization fails, derivatize the carboxylic acid group (e.g., methyl ester formation) to enhance crystal stability .

Advanced Research Questions

Q. How do structural modifications of this compound affect its biological activity?

Structure-activity relationship (SAR) studies on quinoline derivatives reveal:

  • Hydrazinyl group : Enhances metal-chelating properties, potentially increasing antimicrobial or anticancer activity .
  • Carboxylic acid moiety : Critical for solubility and interaction with biological targets (e.g., enzyme active sites) .
  • Quinoline ring substitutions : Electron-withdrawing groups (e.g., -F, -Cl) at position 6 or 7 improve antibacterial potency against Gram-negative strains .

Q. Experimental Design :

Synthesize analogs with targeted substitutions.

Test in vitro against bacterial models (e.g., E. coli, S. aureus) using MIC (Minimum Inhibitory Concentration) assays .

Compare results with computational docking studies (e.g., AutoDock Vina) to predict binding affinities .

Q. What analytical strategies resolve contradictions in purity data for this compound?

Discrepancies in purity often arise from residual solvents or byproducts. Use:

  • High-Performance Liquid Chromatography (HPLC) :
    • Column: C18 reverse-phase.
    • Mobile phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
    • Detection: UV at 254 nm .
  • Mass Spectrometry (MS) : ESI-MS in negative ion mode to confirm molecular ion [M-H]⁻ at m/z 217.18 .
  • Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values .

Case Study : If HPLC shows multiple peaks, optimize recrystallization or employ preparative HPLC for impurity isolation and identification .

Q. How can researchers mitigate challenges in crystallizing this compound for X-ray studies?

Crystallization hurdles include hygroscopicity and polymorphism. Solutions:

  • Co-crystallization : Add co-formers like caffeine or nicotinamide to stabilize the lattice .
  • Slow evaporation : Use mixed solvents (e.g., DMSO/water) with gradual temperature reduction (−4°C/day) .
  • Cryoprotection : Soak crystals in glycerol-containing solutions before flash-freezing for diffraction experiments .

Advanced Tip : Employ SHELXD for phase determination if heavy atom derivatives (e.g., Pt or Ir) are introduced .

Q. What safety protocols are critical for handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrazine vapors .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .

Note : Hydrazine derivatives are potential mutagens. Conduct Ames tests for mutagenicity if biological applications are planned .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across studies?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Impurity profiles : Compare HPLC/MS data between studies to identify batch-specific contaminants .
  • Solubility differences : Use DMSO stocks at consistent concentrations (e.g., ≤1% v/v) to avoid solvent-induced artifacts .

Q. Resolution Framework :

Replicate experiments using a common reference standard.

Perform meta-analysis of published data to identify trends (e.g., higher activity in Gram-positive vs. Gram-negative bacteria) .

Q. What computational tools predict the reactivity of this compound in novel reactions?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., hydrazinyl N-atoms) .
  • Retrosynthetic Software : Use Synthia or Chematica to propose feasible synthetic pathways for derivatives .

Validation : Cross-check predictions with small-scale trial reactions (50–100 mg) monitored by LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.